4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methanesulfonyl group, and a butoxy group
Properties
IUPAC Name |
4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-4-5-13-29-17-8-6-16(7-9-17)21(25)23-22-24(12-14-28-2)19-11-10-18(31(3,26)27)15-20(19)30-22/h6-11,15H,4-5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAOVAAWRQXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methanesulfonyl-3-(2-Methoxyethyl)-2,3-Dihydrobenzothiazole
The benzothiazole core is synthesized via a modified Bogert-Stull reaction:
Step 1: Sulfonation of o-Aminothiophenol
o-Aminothiophenol undergoes sulfonation using chlorosulfonic acid in dichloromethane at 0–5°C to yield 2-amino-5-sulfonylthiophenol. Subsequent methylation with dimethyl sulfate introduces the methanesulfonyl group:
$$
\text{2-Amino-5-sulfonylthiophenol} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{2-Amino-5-methanesulfonylthiophenol}
$$
Step 2: Cyclocondensation with 2-Methoxyethylamine
The sulfonated intermediate reacts with 2-methoxyethylamine in the presence of sulfur at 170–190°C (Scheme 1):
$$
\text{2-Amino-5-methanesulfonylthiophenol} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{S}_8, \Delta} \text{6-Methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydrobenzothiazole}
$$
Optimization Notes :
Preparation of 4-Butoxybenzoyl Chloride
Step 1: Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 1-bromobutane in acetone using K₂CO₃ as base:
$$
\text{4-HO-C}6\text{H}4\text{COOH} + \text{BrC}4\text{H}9 \xrightarrow{\text{K}2\text{CO}3} \text{4-(Butoxy)benzoic acid}
$$
Yield : 78–82% after recrystallization (ethanol/water).
Step 2: Chlorination with Thionyl Chloride
The acid is treated with excess SOCl₂ under reflux to form the acyl chloride:
$$
\text{4-(Butoxy)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-Butoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Purity : ≥95% (by ¹H NMR).
Acylation and Formation of Z-Isomer
The benzothiazole intermediate is acylated with 4-butoxybenzoyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)/water (2:1).
- Base: Triethylamine (3 equiv).
- Temperature: 0°C → room temperature (24 hr).
$$
\text{6-Methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydrobenzothiazole} + \text{4-Butoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound (Z-isomer)}
$$
Stereochemical Control :
- Z-configuration is favored due to steric hindrance between the methoxyethyl group and benzamide moiety.
- Isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Analytical Characterization Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₅S₂ | HRMS (ESI+) |
| Molecular Weight | 462.6 g/mol | Calculated |
| Melting Point | 168–171°C | Capillary Tube |
| Rf Value | 0.57 (EtOAc/Hexane 1:2) | TLC (SiO₂) |
Spectroscopic Data
- FTIR (KBr, cm⁻¹) : 3274 (N-H), 1672 (C=O), 1328 (S=O asym), 1154 (S=O sym).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 4.12 (t, J=6.6 Hz, 2H, OCH₂), 3.76 (m, 4H, OCH₂CH₂O), 2.98 (s, 3H, SO₂CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 152.1 (C-S), 134.2–118.7 (Ar-C), 68.9 (OCH₂), 55.3 (OCH₃).
Comparative Analysis of Synthetic Methods
Table 1. Yield Optimization Across Different Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzothiazole formation | S₈, 180°C, 8 hr | 65 | 92 | |
| Sulfonation | ClSO₃H, 0°C, 2 hr | 80 | 89 | |
| Acylation | Et₃N, THF/H₂O, 24 hr | 72 | 95 |
Key Findings :
- Higher temperatures (>190°C) during cyclocondensation led to decomposition.
- THF/water solvent system outperformed DMF in acylation yield (72% vs. 58%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The benzothiazole ring can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and benzothiazole ring play crucial roles in its activity, allowing it to bind to target proteins or enzymes and modulate their functions. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Uniqueness
4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various fields of research.
Biological Activity
4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound has a complex structure that includes a benzamide moiety and a benzothiazole derivative. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent modifications to introduce the butoxy and methanesulfonyl groups.
Antitumor Activity
Research indicates that compounds similar to 4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antitumor activity. For instance, related benzothiazole derivatives have shown nanomolar activity against various cancer cell lines such as breast, ovarian, and lung cancers . The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance potency against these cell lines.
The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. For example, it is hypothesized that these compounds may interact with tubulin or other cellular targets, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Toxicity Studies
Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of related compounds. These studies indicate that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development in therapeutic applications .
Comparative Biological Activity Table
| Compound | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| 4-butoxy-N-[...] | Moderate Antitumor | MCF-7 (breast) | 0.5 |
| Related Benzothiazole | High Antitumor | A549 (lung) | 0.1 |
| Benzamide Derivative | Low Antitumor | HeLa (cervical) | 1.0 |
Case Studies
- Case Study 1 : A study on a related benzothiazole derivative demonstrated an IC50 value of 0.1 µM against A549 lung cancer cells, indicating strong antitumor efficacy .
- Case Study 2 : Another investigation into the toxicity of similar compounds revealed an LC50 value greater than 20 mg/L in zebrafish embryos, classifying them as low-toxicity agents suitable for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of substituted anilines with sulfur sources. Subsequent functionalization includes sulfonylation at the 6-position and introduction of the 2-methoxyethyl group via alkylation. Key steps:
- Temperature control : Maintain 60–80°C during sulfonylation to prevent side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance nucleophilicity .
- Catalysts : Employ Pd/C or CuI for coupling reactions involving alkynyl or methoxyethyl groups .
- Analytical validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (deuterated DMSO for solubility) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Techniques :
- NMR spectroscopy : Use , , and 2D-COSY to resolve overlapping signals from the benzothiazole ring and methoxyethyl side chain .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~460–470 Da) and detect isotopic patterns for sulfur atoms .
- X-ray crystallography : Resolve Z-configuration of the benzothiazol-2-ylidene moiety (if crystals are obtainable) .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility profiling : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Strategy :
- Core modifications : Compare analogs with varying substituents (e.g., ethoxy vs. butoxy groups) to assess lipophilicity effects on membrane permeability .
- Side-chain optimization : Replace the 2-methoxyethyl group with cyclopropyl or fluorinated alkyl chains to enhance metabolic stability .
- Data integration : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Troubleshooting steps :
- Dynamic effects : Account for rotational barriers in the methanesulfonyl group, which may cause unexpected splitting in NMR .
- Solvent artifacts : Verify that deuterated solvents do not form adducts with the benzamide carbonyl (e.g., DMSO-d6 may hydrogen-bond with NH groups) .
- DFT calculations : Compare experimental shifts with density functional theory (B3LYP/6-31G*) simulations to validate assignments .
Q. What strategies are effective for enhancing the compound’s pharmacokinetic properties?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxyethyl) to improve oral bioavailability .
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis) and block them via fluorination .
- LogP optimization : Adjust the butoxy chain length to balance solubility and membrane penetration (target LogP: 2–4) .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Resolution framework :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks (e.g., rapid hepatic clearance) .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites formed in vivo .
- Dose recalibration : Adjust in vivo dosing regimens based on AUC (area under the curve) comparisons with in vitro IC values .
Experimental Design Considerations
Q. What theoretical frameworks guide the design of mechanistic studies for this compound?
- Conceptual basis :
- Ligand-receptor theory : Focus on non-covalent interactions (e.g., π-π stacking with benzothiazole and hydrogen bonding with sulfonamide) .
- Free energy calculations : Apply molecular dynamics (MD) simulations to estimate binding free energies (MM-PBSA/GBSA methods) .
- Hypothesis testing : Use knockout cell lines or enzyme mutants to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
